molecular formula C13H23N3O B5412125 1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5412125
M. Wt: 237.34 g/mol
InChI Key: IIIAQIMFRGLWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-N-(2,4,4-TRIMETHYL-2-PENTANYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide is 237.184112366 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide is arginine methyltransferase . This enzyme plays a crucial role in the methylation of arginine residues, a post-translational modification that is important in various biological processes such as signal transduction, protein trafficking, and transcriptional regulation .

Mode of Action

1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide acts as an inhibitor of arginine methyltransferase . By binding to the active site of the enzyme, it prevents the transfer of a methyl group from S-adenosylmethionine to the guanidino nitrogen of arginine on the target protein . This inhibition disrupts the normal function of the enzyme, leading to changes in the methylation status of proteins and affecting their function .

Biochemical Pathways

The inhibition of arginine methyltransferase by 1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide affects various biochemical pathways. Arginine methylation is involved in the regulation of transcription, RNA processing and transport, DNA repair, and signal transduction . Therefore, the inhibition of this enzyme can have wide-ranging effects on cellular processes .

Pharmacokinetics

The effective amount of this compound may vary depending on factors such as the desired biological endpoint, the condition being treated, the mode of administration, and the age and health of the subject .

Result of Action

The molecular and cellular effects of 1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide’s action are primarily due to its inhibition of arginine methyltransferase. This can lead to changes in protein function and cellular processes, potentially resulting in therapeutic effects for arginine methyltransferase-mediated disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-methyl-N-(1,1,3,3-tetramethylbutyl)-1H-pyrazole-5-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with arginine methyltransferase . .

Properties

IUPAC Name

2-methyl-N-(2,4,4-trimethylpentan-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-12(2,3)9-13(4,5)15-11(17)10-7-8-14-16(10)6/h7-8H,9H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIAQIMFRGLWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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